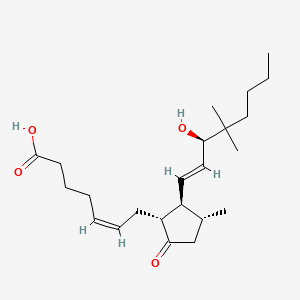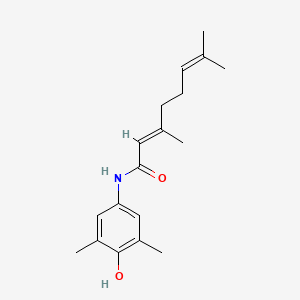
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple methyl groups and a hydroxyphenyl group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- typically involves the following steps:
Formation of the Octadienamide Backbone: This can be achieved through a series of reactions starting from simpler alkenes or dienes, often involving catalytic hydrogenation or dehydrogenation.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Attachment of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using a hydroxybenzene derivative and an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) or halogenating agents (NBS, NCS).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the octadienamide backbone could influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-2,6-octadienamide: Lacks the hydroxyphenyl group, which may result in different reactivity and applications.
N-(3,5-Dimethyl-4-hydroxyphenyl)-2,6-octadienamide: Similar structure but without the additional methyl groups on the octadienamide backbone.
特性
CAS番号 |
130211-75-5 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
(2E)-N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethylocta-2,6-dienamide |
InChI |
InChI=1S/C18H25NO2/c1-12(2)7-6-8-13(3)9-17(20)19-16-10-14(4)18(21)15(5)11-16/h7,9-11,21H,6,8H2,1-5H3,(H,19,20)/b13-9+ |
InChIキー |
DHHFBYCCRPXVDQ-UKTHLTGXSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
異性体SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)/C=C(\C)/CCC=C(C)C |
正規SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
同義語 |
3,7-dimethyl-N-(3,5-dimethyl-4-hydroxyphenyl)-2,6-octadienamide N-(3,5-dimethyl-4-hydroxyphenyl)-3,7-dimethyl-2,6-octadienoic amide T 0757 T 0757, (Z)-isomer T-0757 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


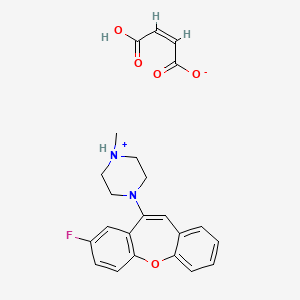
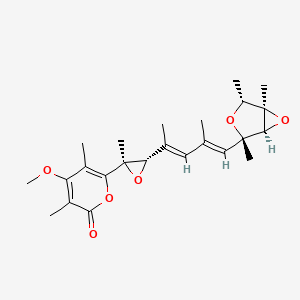
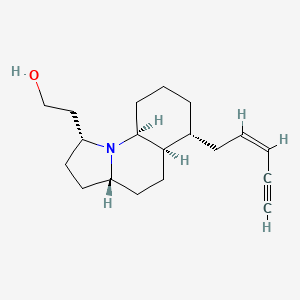

![(19E,21E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B1238973.png)

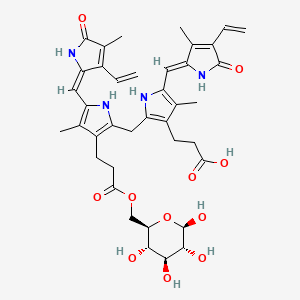
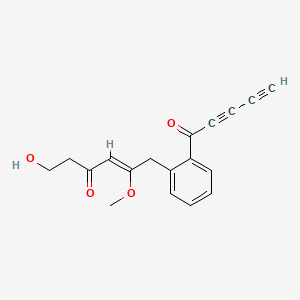
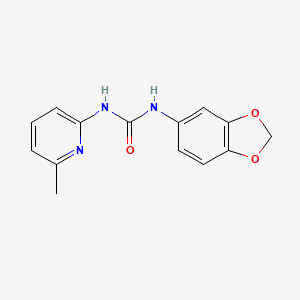
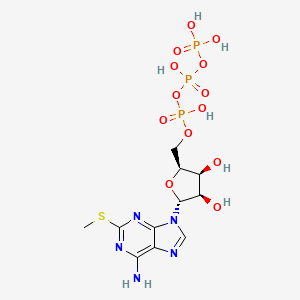
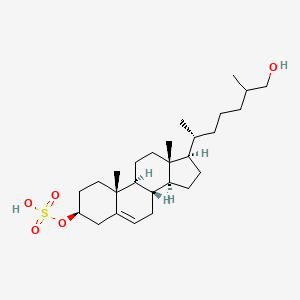
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
